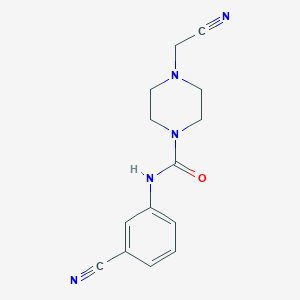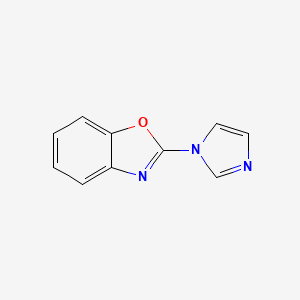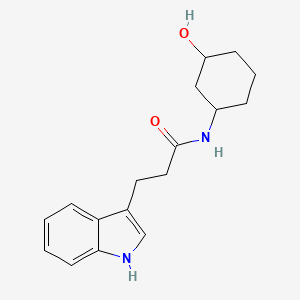![molecular formula C15H23N3O2 B7575906 N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide, also known as N-(3-acetamidophenethyl)-4-(methylamino)butanamide or simply as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug due to its potent analgesic effects and euphoric properties. However, its use is associated with a high risk of addiction, overdose, and death.
作用機序
The mechanism of action of U-47700 involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways that mediate its analgesic effects. U-47700 is a full agonist of the mu-opioid receptor, meaning that it produces maximal activation of the receptor. This leads to the release of endogenous opioids such as endorphins, which further enhance the analgesic effects of U-47700.
Biochemical and Physiological Effects:
U-47700 produces several biochemical and physiological effects in the body. Its primary effect is the relief of pain, which is mediated by its binding to the mu-opioid receptor. U-47700 also produces sedation, euphoria, and a sense of well-being, which are mediated by its effects on other neurotransmitter systems such as dopamine and serotonin. However, U-47700 can also produce several negative effects, including respiratory depression, nausea, vomiting, and constipation.
実験室実験の利点と制限
U-47700 has several advantages and limitations for use in lab experiments. Its potent analgesic effects make it a useful tool for investigating the mechanisms of pain and the role of the mu-opioid receptor in mediating analgesia. However, its potential for abuse and addiction, as well as its negative side effects, make it a challenging compound to work with. Researchers must take precautions to ensure the safety of themselves and their subjects when working with U-47700.
将来の方向性
Future research on U-47700 will likely focus on its potential as a therapeutic agent for the treatment of pain and other medical conditions. However, given its potential for abuse and addiction, researchers will need to carefully consider the risks and benefits of using U-47700 in clinical settings. In addition, future research may investigate the development of new compounds that target the mu-opioid receptor with greater selectivity and fewer side effects.
合成法
U-47700 is a synthetic compound that can be synthesized by several methods. The most common method involves the reaction of 3-acetamidophenethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield U-47700. Other methods involve the use of different starting materials or reagents, but the basic chemical structure of U-47700 remains the same.
科学的研究の応用
U-47700 has been used in several scientific research studies to investigate its analgesic properties and mechanism of action. It has been found to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been shown to have high affinity for the delta-opioid receptor, which may contribute to its analgesic effects. In addition, U-47700 has been found to have lower affinity for the kappa-opioid receptor, which is associated with dysphoria and other unpleasant effects.
特性
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(17-15(20)8-5-9-16-3)13-6-4-7-14(10-13)18-12(2)19/h4,6-7,10-11,16H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJKUBLULVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)